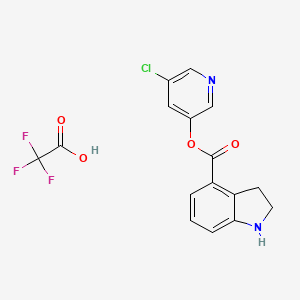![molecular formula C25H24ClFN6O3 B10854604 N-[(4-chlorophenyl)methyl]-6-[2-(3-fluoro-3-methylazetidin-1-yl)-2-oxoethyl]-1,2-dimethyl-7-oxoimidazo[4,5-c][1,8]naphthyridine-8-carboxamide](/img/structure/B10854604.png)
N-[(4-chlorophenyl)methyl]-6-[2-(3-fluoro-3-methylazetidin-1-yl)-2-oxoethyl]-1,2-dimethyl-7-oxoimidazo[4,5-c][1,8]naphthyridine-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BI-9553 is a potent and selective non-nucleoside inhibitor of the cytomegalovirus DNA polymerase. This compound has been extensively characterized and shows good cell permeability, reasonable hepatocyte stability across species, and good bioavailability in rat and mouse . It is suitable for both in vitro and in vivo experiments .
Chemical Reactions Analysis
BI-9553 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BI-9553 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of cytomegalovirus DNA polymerase.
Biology: It is used in cell-based assays to evaluate its potency and selectivity against cytomegalovirus.
Medicine: It has potential therapeutic applications for the treatment of cytomegalovirus infections, especially in immunocompromised patients.
Industry: It is used in the development of antiviral drugs and in the study of viral replication mechanisms.
Mechanism of Action
BI-9553 exerts its effects by inhibiting the enzymatic activity of the cytomegalovirus DNA polymerase. This enzyme is essential for viral replication, and its inhibition prevents the virus from replicating its DNA. The molecular target of BI-9553 is the DNA polymerase encoded by the UL54 gene of the cytomegalovirus . The binding of BI-9553 to the active site of the enzyme disrupts its function, thereby inhibiting viral replication .
Comparison with Similar Compounds
BI-9553 is unique in its high potency and selectivity as a non-nucleoside inhibitor of cytomegalovirus DNA polymerase. Similar compounds include:
Other non-nucleoside inhibitors: These compounds also target the DNA polymerase of cytomegalovirus but may differ in their potency, selectivity, and pharmacokinetic properties.
BI-9553 stands out due to its good cell permeability, reasonable hepatocyte stability across species, and good bioavailability in rat and mouse .
Properties
Molecular Formula |
C25H24ClFN6O3 |
|---|---|
Molecular Weight |
510.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-6-[2-(3-fluoro-3-methylazetidin-1-yl)-2-oxoethyl]-1,2-dimethyl-7-oxoimidazo[4,5-c][1,8]naphthyridine-8-carboxamide |
InChI |
InChI=1S/C25H24ClFN6O3/c1-14-30-19-10-28-22-17(21(19)31(14)3)8-18(23(35)29-9-15-4-6-16(26)7-5-15)24(36)33(22)11-20(34)32-12-25(2,27)13-32/h4-8,10H,9,11-13H2,1-3H3,(H,29,35) |
InChI Key |
ROSUBSCVVIUGEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CN=C3C(=C2N1C)C=C(C(=O)N3CC(=O)N4CC(C4)(C)F)C(=O)NCC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]-3-(6-piperazin-1-ylpyridin-2-yl)imidazo[1,2-b]pyridazine;hydrochloride](/img/structure/B10854523.png)
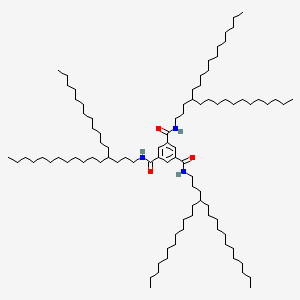
![2-[2,3-dihydroxy-4-[3-hydroxy-5-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-penta-1,3-dienyloxan-2-yl]-N-[7-[3,4-dihydroxy-5-[7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B10854534.png)
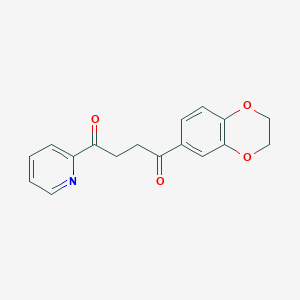
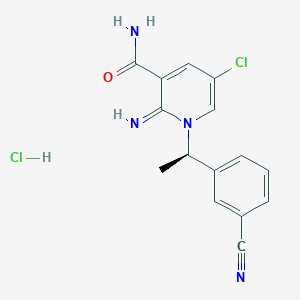
![2-[[6-(1,7-Dihydroxytetradeca-4,12-dien-8,10-diyn-6-yloxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10854558.png)
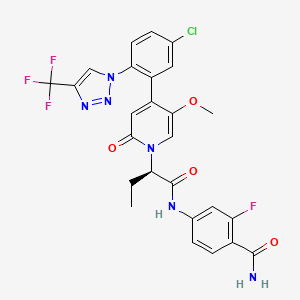

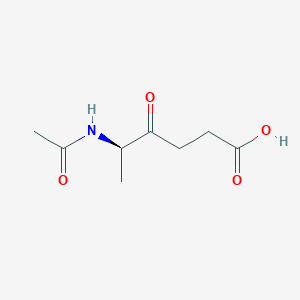
![6-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one](/img/structure/B10854578.png)
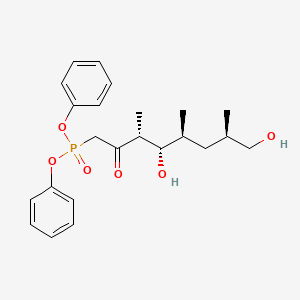
![(2S)-2-[(2R,3R,4R,6S)-2,3-dihydroxy-4-[3-hydroxy-5-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B10854590.png)
